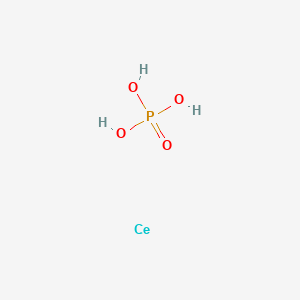

Monazite-(Ce) (Ce(PO4))

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monazite-(Ce) is a cerium phosphate mineral with the chemical formula Ce(PO4). It is the most common representative of the monazite group, which includes other rare earth element phosphates such as monazite-(La), monazite-(Nd), and monazite-(Sm). Monazite-(Ce) is typically found in granitic and metamorphic rocks and is an important source of cerium and other rare earth elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monazite-(Ce) can be synthesized through various methods, including wet-chemistry techniques and high-temperature solid-state reactions. One common method involves the precipitation of cerium phosphate from a solution containing cerium and phosphate ions, followed by calcination at high temperatures to form the crystalline monazite structure .

Industrial Production Methods: Industrial production of monazite-(Ce) typically involves the extraction of monazite minerals from heavy mineral sands. These sands are processed to separate the monazite from other minerals, followed by chemical treatments to extract the rare earth elements. The extracted cerium is then converted to cerium phosphate through precipitation and calcination processes .

Chemical Reactions Analysis

Types of Reactions: Monazite-(Ce) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.

Common Reagents and Conditions:

Oxidation: Monazite-(Ce) can be oxidized in the presence of strong oxidizing agents such as nitric acid or hydrogen peroxide.

Reduction: Reduction reactions can occur with reducing agents like hydrogen gas or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monazite-(Ce) can produce cerium oxide, while substitution reactions can result in the formation of mixed rare earth element phosphates .

Scientific Research Applications

Monazite-(Ce) has a wide range of scientific research applications due to its unique properties and composition:

Geochronology: Monazite-(Ce) is widely used for U-Th-Pb dating to determine the age of geological formations.

Material Science: It is used in the development of advanced ceramics and materials for high-temperature applications.

Nuclear Science: Monazite-(Ce) is studied for its potential use in nuclear fuel cycles and the management of radioactive waste.

Environmental Science: Research on monazite-(Ce) includes its role in the mobility and bioavailability of rare earth elements in soils and sediments.

Mechanism of Action

The mechanism by which monazite-(Ce) exerts its effects is primarily related to its chemical stability and ability to incorporate various elements into its crystal structure. The phosphate groups in monazite-(Ce) form strong bonds with cerium and other rare earth elements, making it resistant to chemical weathering and leaching. This stability is crucial for its applications in geochronology and environmental science .

Comparison with Similar Compounds

Monazite-(Ce) is compared with other similar compounds within the monazite group and related minerals:

Monazite-(La) (LaPO4): Similar in structure but dominated by lanthanum instead of cerium.

Monazite-(Nd) (NdPO4): Contains neodymium as the dominant rare earth element.

Monazite-(Sm) (SmPO4): Dominated by samarium.

Xenotime (YPO4): A related phosphate mineral containing yttrium and heavy rare earth elements

Monazite-(Ce) is unique due to its high cerium content and its widespread occurrence in various geological environments. Its stability and resistance to weathering make it particularly valuable for scientific research and industrial applications .

Properties

CAS No. |

69257-41-6 |

|---|---|

Molecular Formula |

CeH3O4P |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

cerium;phosphoric acid |

InChI |

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

PAFFVEYJXFIATB-UHFFFAOYSA-N |

Canonical SMILES |

OP(=O)(O)O.[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12348335.png)

![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)